

# Independent Validation and Comparative Analysis of Adrixetinib TFA in Oncology Research

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Compound of Interest		
Compound Name:	Adrixetinib TFA	
Cat. No.:	B12383634	Get Quote

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This comparison guide provides an objective analysis of the published findings for Adrixetinib (Q702) TFA, a selective inhibitor of Axl, Mer, and CSF1R receptor tyrosine kinases. Designed for researchers, scientists, and drug development professionals, this document summarizes key preclinical and clinical data, offers a comparison with alternative therapies, and provides detailed experimental protocols for critical assays.

### **Executive Summary**

Adrixetinib (Q702) is an orally administered small molecule inhibitor targeting key pathways in the tumor microenvironment (TME) that contribute to immune suppression and therapeutic resistance.[1][2] Published preclinical data from its developer, Qurient, demonstrates its potential to remodel the TME by reducing immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs) while promoting the activity of anti-tumor M1 macrophages and CD8+ T cells.[1][3] Early clinical data from a Phase 1b/2 study in combination with pembrolizumab has shown a manageable safety profile and preliminary anti-tumor activity in patients with advanced solid tumors who have progressed on prior anti-PD-1/PD-L1 therapy.[4]

This guide aims to provide an independent perspective by comparing the available data on Adrixetinib with other notable Axl, Mer, and/or CSF1R inhibitors, namely Bemcentinib and



Sitravatinib. While direct head-to-head independent validation studies for Adrixetinib are not yet publicly available, this guide collates existing data to facilitate an informed comparative assessment.

# Comparative Analysis of Adrixetinib and Alternatives

The following tables summarize the available quantitative data for Adrixetinib and its comparators, Bemcentinib and Sitravatinib. This data is compiled from manufacturer publications, clinical trial abstracts, and peer-reviewed articles.



Table 1: Preclinical
Efficacy and Target
Inhibition

Inhibition			
Compound	Target Kinases	Key Preclinical Findings	Reference
Adrixetinib (Q702)	Axl, Mer, CSF1R	Induces dose- dependent cytotoxicity and apoptosis in tumor cell lines. In syngeneic mouse models, it remodels the TME by decreasing M2 macrophages and MDSCs, and increasing M1 macrophages and CD8+ T cells. Also increases MHC-I expression on tumor cells.	[1][3]
Bemcentinib (BGB324)	AxI	Inhibits Axl kinase activity with an IC50 of 14 nM. Blocks tumor spread and prolongs survival in metastatic breast cancer models.	
Sitravatinib (MGCD516)	TAM family (Tyro3, Axl, Mer), VEGFR2, c- Kit, MET	Demonstrates anti- proliferative effects in various solid tumor cell lines and potent anti-tumor activity in xenograft models of lung cancer and sarcoma.	



Table 2: Clinical Trial Data Summary					
Compound	Trial Identifier	Phase	Indication	Key Outcomes	Reference
Adrixetinib (Q702) + Pembrolizum ab	NCT0543842 0	1b/2	Advanced Solid Tumors (post-PD- 1/PD-L1)	Manageable safety profile. Recommend ed Phase 2 dose of Adrixetinib is 120 mg (week on/off). 1 confirmed complete response in metastatic gastric cancer and 6 patients with stable disease out of 29 patients. Most common treatment-related adverse events (TRAEs) were AST/ALT increase.	[4][5]



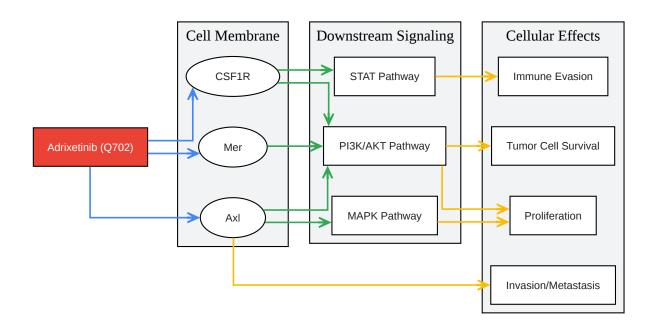
Bemcentinib + Docetaxel	-	1	Advanced Non-Small Cell Lung Cancer	Maximum tolerated dose was docetaxel 60 mg/m² with G-CSF support plus bemcentinib 400 mg load followed by 200 mg daily. Main TRAEs were neutropenia, diarrhea, and fatigue.
Sitravatinib	NCT0221971 1	1/1b	Advanced Solid Tumors	Maximum tolerated dose was 150 mg daily; 120 mg daily was the recommende d dose for further study. Overall objective response rate was 11.8% in phase 1b. Most common TRAEs were diarrhea, fatigue, hypertension, and nausea.



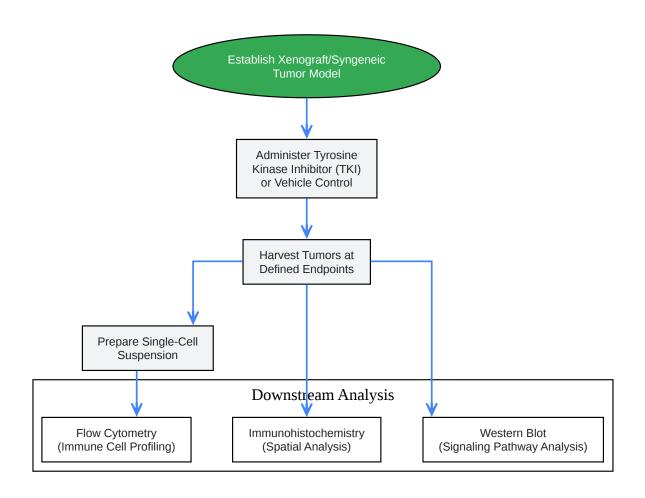
# **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the targeted signaling pathway of Adrixetinib and a general workflow for evaluating the effects of tyrosine kinase inhibitors on the tumor microenvironment.









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#### References

- 1. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 2. businesswire.com [businesswire.com]
- 3. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment PMC



[pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
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